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MM-102 trifluoroacetate -

MM-102 trifluoroacetate

Catalog Number: EVT-256414
CAS Number:
Molecular Formula: C37H50F5N7O6
Molecular Weight: 783.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MM-102 trifluoroacetate is a potent WDR5/MLL interaction inhibitor, achieves IC50 = 2.4 nM with an estimated Ki < 1 nM in WDR5 binding assay, which is >200 times more potent than the ARA peptide.  in vitro: MM-102 inhibits MLL1 methyltransferase activity and MLL-1-induced HoxA9 and Meis-1 gene expression in leukemia cells expressing the MLL1-AF9 fusion gene. Also inhibits cell growth and induces apoptosis in leukemia cells harbouring MLL1 fusion proteins. MM-102, with the highest binding affinities to WDR5, also show the most potent inhibitory activity in the HMT assay with IC50 = 0.4-0.9 μM. MM-102 dose-dependently inhibits cell growth in the MV4;11 and KOPN8 leukemia cell lines, which carry MLL1-AF4 and MLL1-ENL fusion proteins, respectively. MM-102 has IC50 = 25 μM in both cell lines and completely inhibits cell growth in these cell lines at 75 μM. MM-102 effectively and selectively inhibits cell growth and induces apoptosis in leukemia cells harboring MLL1 fusion proteins and has minimal effect in leukemia cells with wild-type MLL1 protein.
Source and Classification

MM-102 trifluoroacetate is derived from trifluoroacetic acid, which is widely utilized in organic synthesis and analytical chemistry. The compound can be identified by its CAS number 1883545-52-5, indicating its unique chemical identity within databases. It falls under the category of inhibitors targeting protein-protein interactions, particularly those involved in oncogenic processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of MM-102 trifluoroacetate typically involves several steps starting from readily available precursors. The synthesis process can be outlined as follows:

  1. Starting Materials: The synthesis begins with the appropriate organic substrates that can undergo functionalization.
  2. Reagents: Trifluoroacetic acid serves as a key reagent, often acting as both a solvent and a catalyst.
  3. Reaction Conditions: The reactions are usually conducted under controlled temperatures and pressures to optimize yield and purity.
  4. Purification: Post-reaction, the product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate MM-102 trifluoroacetate from unreacted materials and by-products.

Technical details regarding reaction mechanisms and specific conditions are often documented in scientific literature, emphasizing the importance of precise control over reaction parameters to achieve high-quality yields.

Molecular Structure Analysis

Structure and Data

The molecular structure of MM-102 trifluoroacetate includes a trifluoroacetate moiety, which enhances its solubility and reactivity. The structural formula can be represented as follows:

  • Chemical Formula: C₁₄H₁₅F₃N₂O₄S
  • Molecular Weight: Approximately 364.34 g/mol

The trifluoroacetate group contributes significantly to the compound's physicochemical properties, influencing its solubility in polar solvents and its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

MM-102 trifluoroacetate participates in various chemical reactions typical of small molecule inhibitors:

  1. Nucleophilic Substitution Reactions: The presence of the trifluoroacetate group allows for nucleophilic attacks by various nucleophiles, leading to the formation of diverse derivatives.
  2. Hydrolysis: In aqueous environments, MM-102 trifluoroacetate can undergo hydrolysis, resulting in the release of trifluoroacetic acid.
  3. Complex Formation: It can form complexes with target proteins, thereby inhibiting their function.

These reactions are critical for understanding how MM-102 trifluoroacetate interacts at a molecular level with biological systems.

Mechanism of Action

Process and Data

The mechanism of action for MM-102 trifluoroacetate primarily involves the inhibition of protein-protein interactions essential for leukemia cell proliferation. This occurs through:

  1. Binding Affinity: The compound binds to the WD repeat domain 5 protein, preventing it from interacting with mixed lineage leukemia 1.
  2. Disruption of Signaling Pathways: By inhibiting this interaction, MM-102 trifluoroacetate disrupts downstream signaling pathways that promote cancer cell survival and proliferation.

Quantitative data regarding binding affinities and inhibition constants are often reported in pharmacological studies, demonstrating its efficacy as an inhibitor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MM-102 trifluoroacetate exhibits several noteworthy physical and chemical properties:

These properties are crucial for practical applications in laboratory settings and therapeutic formulations.

Applications

Scientific Uses

MM-102 trifluoroacetate finds applications primarily in biomedical research:

  1. Cancer Research: As an inhibitor targeting specific protein interactions involved in leukemia, it holds promise for developing targeted therapies.
  2. Drug Development: Its unique properties make it a valuable candidate for further modifications aimed at enhancing potency or selectivity against specific cancer types.
  3. Analytical Chemistry: Used as a mobile phase additive in reversed-phase liquid chromatography for analyzing complex biological samples.
Molecular Mechanisms of MM-102 Trifluoroacetate in Epigenetic Regulation

Inhibition of WDR5/MLL Protein-Protein Interactions

Structural Basis of High-Affinity Binding to WD40 Domains

MM-102 trifluoroacetate is a peptidomimetic inhibitor engineered to disrupt the protein-protein interaction between the WD40 repeat domain of WDR5 and the WIN (WDR5 Interaction) motif of Mixed Lineage Leukemia 1 (MLL1). The structural core of MM-102 mimics the natural –CO-ARA-NH– tripeptide motif of MLL1 (residues 3764–3766), which is necessary and sufficient for WDR5 binding [5]. Crystallographic studies reveal that MM-102 occupies the central arginine-binding pocket of WDR5’s β-propeller structure through:

  • Hydrogen bonding: Between the guanidinium group of MM-102’s arginine mimic and WDR5’s Ser91, Cys261, and Phe263.
  • Hydrophobic interactions: The trifluoroacetate group enhances solubility while the N-terminal acyl chain anchors into a hydrophobic cleft formed by WDR5’s Ile35 and Val39.
  • Electrostatic complementarity: MM-102’s ammonium groups engage with Asp107 and Glu115 in the WD40 domain [5] [9].

This binding achieves sub-nanomolar affinity (Ki < 1 nM), surpassing native MLL1 peptides (Ki = 120 nM) by >100-fold [5]. Key modifications enabling this include:

  • Replacement of alanine at position A1 with constrained cyclohexylglycine (Chg) to reduce conformational entropy.
  • Substitution of alanine at position A3 with valine to optimize hydrophobic packing [5].

Table 1: Binding Affinity of MM-102 Analogs

Modification PositionResidue VariantKi (nM)Affinity vs. Native
A1 (N-terminal)Cyclohexylglycine0.062000× higher
A1 (N-terminal)Valine0.052400× higher
A3 (C-terminal)Valine0.026000× higher
Native tripeptideAla-Arg-Ala120Baseline

Source: Karatas et al., J Am Chem Soc (2013) [5]

Disruption of MLL1 Methyltransferase Complex Assembly

The MLL1 core complex requires WDR5 as a scaffold to assemble with RbBP5, ASH2L, and the SET domain into an active histone methyltransferase (HMT) unit. MM-102’s blockade of WDR5/MLL1 binding:

  • Prevents ternary complex formation: Molecular dynamics simulations show MM-102 induces steric clashes with MLL1’s WIN motif, reducing WDR5-MLL1 binding affinity by >90% [5].
  • Dissociates existing complexes: In vitro reconstitution assays demonstrate 60–80% loss of RbBP5 and ASH2L from WDR5 within 30 minutes of MM-102 exposure (10 µM) [9].
  • Impairs phase separation: The MLL1 complex forms biomolecular condensates via liquid-liquid phase separation (LLPS) to concentrate HMT components. MM-102 disrupts LLPS, reducing H3K4 methylation efficiency by 60-fold [9].

Modulation of Histone H3K4 Methylation Dynamics

Downregulation of HOXA9 and MEIS-1 Oncogene Expression

MM-102 exerts anti-leukemic effects by suppressing key oncogenes downstream of MLL1:

  • Transcriptional silencing: In MLL1-AF9-transduced bone marrow cells, MM-102 (5 µM, 72h) reduces HOXA9 and MEIS-1 mRNA by 85% and 78%, respectively, via loss of H3K4me3 at promoter/enhancer regions [2] [3].
  • Dependency on MLL fusions: Leukemia cells with MLL1 rearrangements (e.g., MV4-11 with t(4;11)) show 95% reduction in HOXA9 expression post-MM-102 treatment, while non-rearranged cells (e.g., THP-1) exhibit <20% reduction [6].
  • Oncogenic network collapse: Single-cell RNA-seq of MM-102-treated cells reveals coordinated downregulation of HOXA9-regulated genes (FLT3, MYB, CDK6) within 48h [3] [6].

Table 2: HOXA9/MEIS-1 Suppression in Leukemia Models

Cell LineTranslocationMM-102 (5µM)HOXA9 ↓MEIS-1 ↓Apoptosis ↑
MV4-11t(4;11)72h95%91%70%
MOLM-13t(9;11)72h87%82%65%
THP-1t(9;11)72h18%15%10%

Source: MedKoo Biosciences data [2]; Popovic et al. [6]

Epigenetic Silencing Mechanisms in MLL1 Fusion-Driven Leukemogenesis

MM-102 reprograms the epigenetic landscape through:

  • H3K4me3 depletion: Chromatin immunoprecipitation in MLL1-AF9 cells shows 60–75% reduction in H3K4me3 occupancy at HOXA9 loci after MM-102 treatment [5] [9].
  • Secondary methylation loss: Reduced H3K4me3 leads to decreased recruitment of the super elongation complex (SEC), lowering H3K79me2 and RNA Pol II density [3].
  • Epigenetic memory erasure: In somatic cell nuclear transfer embryos, MM-102-mediated WDR5 inhibition reduces H3K4me3 at pluripotency genes (OCT4, NANOG), confirming its role in epigenetic reprogramming [2].

The therapeutic specificity arises from:

  • Oncogene addiction: MLL1-fusion leukemias rely on sustained HOXA9/MEIS-1 expression for survival.
  • Synthetic lethality: Wild-type MLL1 is essential for MLL1-fusion protein function, creating a vulnerability to WDR5 inhibition [5] [6].

Properties

Product Name

MM-102 trifluoroacetate

Molecular Formula

C37H50F5N7O6

Molecular Weight

783.83

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